N-Methyl-N-phenylthiocarbamoyl chloride
Overview
Description
N-Methyl-N-phenylthiocarbamoyl chloride and its derivatives are a class of organosulfur compounds that have been previously considered unstable. However, recent studies have shown that these compounds can be isolated and possess a surprising level of stability. They are of interest due to their potential applications in the preparation of thiolyzable and photolabile protecting groups, particularly for the sulfhydryl function of cysteine, which is significant in protein synthesis and modification .
Synthesis Analysis
The synthesis of N-Methyl-N-phenylthiocarbamoyl chloride involves several routes within the N-methylaniline family. These methods have been explored and optimized to produce the title compounds in a stable form. The synthesis process is accompanied by direct structural characterization using various spectroscopic techniques, ensuring the correct formation of the desired compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as O-ethyl-N-phenylthiocarbamate, has been determined through crystallography. The structure reveals a planar chromophore, indicating significant delocalization of π-electron density across the moiety. This delocalization is reflected in the bond distances measured within the structure, which are indicative of the electronic environment of the compound .
Chemical Reactions Analysis
N-Methyl-N-phenylthiocarbamoyl chloride and its derivatives undergo a series of chemical transformations that lead to highly stable derivatives. These reactions have been thoroughly characterized, and the kinetic and mechanistic aspects have been studied. For example, in aqueous solutions, N-phenylthiocarbamoyl derivatives undergo scission at various pH levels, leading to the formation of cyclic products through nucleophilic attacks involving sulfur or nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methyl-N-phenylthiocarbamoyl chloride derivatives have been explored through the synthesis of metal sulfide nanoparticles. These nanoparticles exhibit a blue shift in their optical spectra, which is characteristic of nanometric domain particles. The sizes of these nanoparticles have been estimated, demonstrating the influence of the precursor's molecular structure on the final properties of the nanoparticles .
Scientific Research Applications
Corrosion Inhibition
N-Methyl-N-phenylthiocarbamoyl chloride and its derivatives have been investigated for their effectiveness in corrosion inhibition. For instance, studies show that methyl-substituted phenyl-containing dithiocarbamate compounds exhibit high inhibition efficiency against steel corrosion, particularly in acidic environments. These compounds adsorb on the steel surface, offering both physical and chemical protection against corrosion (Kıcır et al., 2016).
Chemical Synthesis and Reactions
This chemical has been studied for its role in various synthetic reactions. For example, its pyrolysis leads to different chemical structures like phenyl isothiocyanate, showcasing its versatility in chemical transformations (Ueno et al., 1971). It's also been used to study the formation and transformation of esters under different pH conditions (Cherbuliez et al., 1966).
Material Science
In material science, N-Methyl-N-phenylthiocarbamoyl chloride derivatives have been explored for modifying the properties of materials. For instance, its use in poly(vinyl chloride) leads to increased radiation stability and slightly altered transport parameters for gases, making it a potential material for specific industrial applications (Nakagawa et al., 1971).
Nanoparticle Synthesis
Derivatives of N-Methyl-N-phenylthiocarbamoyl chloride have been used as precursors in the synthesis of metal sulfide nanoparticles, such as ZnS, CdS, and HgS. These nanoparticles have applications in various fields, including electronics and optics (Onwudiwe & Ajibade, 2011).
Organic Chemistry
The compound plays a significant role in organic chemistry, particularly in the synthesis of poly(methyl methacrylate) and other polymers. Its derivatives have been used as catalysts in polymerization processes (Li & Qiu, 2002).
Safety And Hazards
“N-Methyl-N-phenylthiocarbamoyl chloride” is classified as Eye Damage 1, Skin Corrosion 1B, and Specific Target Organ Toxicity – Single Exposure 3 . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed .
Future Directions
properties
IUPAC Name |
N-methyl-N-phenylcarbamothioyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGLMSXVIDZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374990 | |
Record name | Methyl(phenyl)carbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-phenylthiocarbamoyl chloride | |
CAS RN |
19009-45-1 | |
Record name | Methyl(phenyl)carbamothioyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19009-45-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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